molecular formula C17H15ClN4O2S B12055922 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 144140-01-2

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12055922
CAS No.: 144140-01-2
M. Wt: 374.8 g/mol
InChI Key: FCQLWCKKPSKFEI-VXLYETTFSA-N
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Description

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a chemical compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves the reaction of 2-chlorobenzaldehyde with 3,4-dimethoxybenzylidenehydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide under acidic conditions to yield the desired triazole derivative. The reaction conditions often include refluxing in ethanol or another suitable solvent, with the addition of a catalytic amount of acid to facilitate the cyclization process .

Chemical Reactions Analysis

5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.

    Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

    Medicinal Chemistry: It has shown promise as an antimicrobial and antifungal agent, with studies indicating its effectiveness against various bacterial and fungal strains.

    Biology: The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, inhibiting their activity. Additionally, the presence of the chlorophenyl and dimethoxybenzylidene groups can enhance its binding affinity and specificity towards certain targets .

Comparison with Similar Compounds

Similar compounds to 5-(2-Chlorophenyl)-4-((3,4-dimethoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol include other triazole derivatives, such as:

    1,2,4-Triazole-3-thiol: A simpler triazole derivative with similar chemical properties but lacking the chlorophenyl and dimethoxybenzylidene groups.

    5-(2-Chlorophenyl)-4-amino-1,2,4-triazole-3-thiol: A closely related compound with an amino group instead of the dimethoxybenzylidene group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity .

Properties

CAS No.

144140-01-2

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-23-14-8-7-11(9-15(14)24-2)10-19-22-16(20-21-17(22)25)12-5-3-4-6-13(12)18/h3-10H,1-2H3,(H,21,25)/b19-10+

InChI Key

FCQLWCKKPSKFEI-VXLYETTFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC

Origin of Product

United States

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